![molecular formula C20H18N2O4S2 B14730215 2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole CAS No. 6962-00-1](/img/structure/B14730215.png)
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with another thiazole ring. This compound is known for its unique structural properties, which include high oxidative stability and a rigid planar structure. These characteristics make it an attractive candidate for various applications in organic electronics and other fields.
Vorbereitungsmethoden
The synthesis of 2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the condensation of dithiooxamide with aromatic aldehydes, followed by oxidative aromatization. One common method employs microwave irradiation to facilitate the reaction, which can be carried out as a one-pot process . The reaction conditions often include the use of oxidizing agents such as potassium ferricyanide to achieve the desired product .
Analyse Chemischer Reaktionen
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole has several scientific research applications:
Organic Electronics: Due to its high oxidative stability and efficient intermolecular π–π overlap, it is used in the development of organic field-effect transistors and dye-sensitized solar cells.
Medicinal Chemistry: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antitumor agents.
Material Science: The compound’s rigid planar structure makes it suitable for use in the synthesis of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with molecular targets through π–π stacking and hydrogen bonding. These interactions facilitate the compound’s incorporation into various molecular frameworks, enhancing its stability and reactivity. The compound’s electron-deficient nature also allows it to participate in redox reactions, making it a valuable component in electronic devices .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole can be compared with other thiazole derivatives such as:
2,5-Bis(2-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole: This compound has similar structural properties but differs in its methoxy substitution pattern.
2,5-Diphenyl-[1,3]thiazolo[5,4-d][1,3]thiazole: Lacks the methoxy groups, resulting in different electronic properties.
2,5-Bis(4-nitrophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole: Contains nitro groups, which significantly alter its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and suitability for electronic applications.
Eigenschaften
CAS-Nummer |
6962-00-1 |
|---|---|
Molekularformel |
C20H18N2O4S2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2,5-bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C20H18N2O4S2/c1-23-11-5-7-13(15(9-11)25-3)17-21-19-20(27-17)22-18(28-19)14-8-6-12(24-2)10-16(14)26-4/h5-10H,1-4H3 |
InChI-Schlüssel |
GUFPLICAYOTWJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=C(C=C(C=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
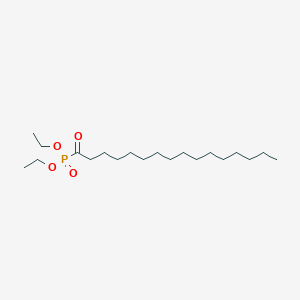

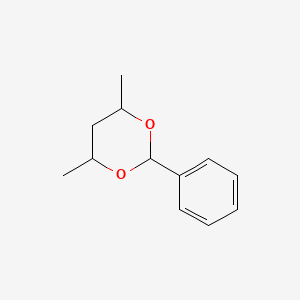
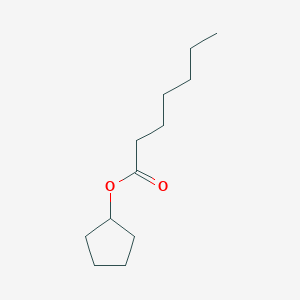

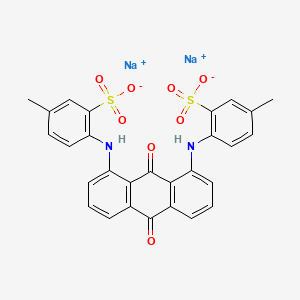
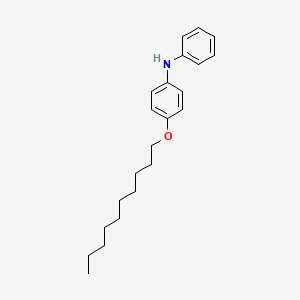
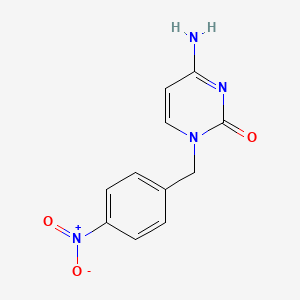
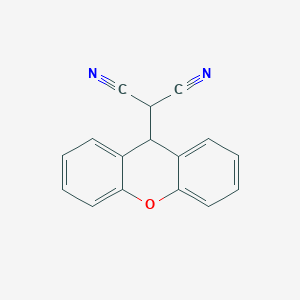
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)
